4-(3-Bromophenyl)piperidin-4-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-Bromophenyl)piperidin-4-ol;hydrochloride” is a chemical compound with the CAS Number: 2377035-88-4 . It has a molecular weight of 306.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO.ClH/c13-11-3-1-2-10 (8-11)9-12 (15)4-6-14-7-5-12;/h1-3,8,14-15H,4-7,9H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.63 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Molecular Structure and Crystallography
Research on related compounds, such as 4-piperidinecarboxylic acid hydrochloride, reveals insights into their crystal and molecular structures. The study by Szafran, Komasa, & Bartoszak-Adamska (2007) characterized 4-piperidinecarboxylic acid hydrochloride through single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, providing a foundational understanding of its molecular conformation and interactions.
Enantiomeric Resolution and Chiral Studies
Enantiomeric resolution of closely related compounds, such as enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, highlights the importance of chirality in chemical research. Ali et al. (2016) demonstrated the use of a Chiralpak IA column for the resolution of these enantiomers, emphasizing the role of hydrogen bonding and π–π interactions in chiral resolution Ali et al. (2016).
Synthesis and Bioactivities of Halogen Bearing Compounds
The synthesis and evaluation of phenolic bis Mannich bases with halogen-bearing compounds, including those related to 4-(3-Bromophenyl)piperidin-4-ol; hydrochloride, have been studied for their cytotoxic and enzyme inhibitory effects. Yamali et al. (2016) synthesized a series of compounds to assess their potential as anticancer drug candidates, revealing the nuanced effects of halogen substitution on biological activity Yamali, Gul, Sakagami, & Supuran (2016).
Kinetic Studies of Alicyclic Amines
Investigations into the kinetics and mechanisms of reactions involving alicyclic amines and thionocarbonates provide insight into the reactivity and potential applications of piperidin-based compounds. The study by Castro et al. (2001) explored these reactions, offering a deeper understanding of the chemical behavior and interaction patterns of related structures Castro, Leandro, Quesieh, & Santos (2001).
Anti-Leukemia Activity and Molecular Design
The synthesis of compounds based on the 1-phenethyl-4-hydroxy piperidinium hydrochloride motif, including variations like 4-(2-(Benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol, highlights the potential for designing molecules with anti-leukemia activity. Research by Yang et al. (2009) focused on synthesizing and characterizing these compounds, demonstrating their ability to inhibit the growth of K562 cells Yang, Xue, Wang, Zhu, Jin, & Chen (2009).
Safety and Hazards
properties
IUPAC Name |
4-(3-bromophenyl)piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11;/h1-3,8,13-14H,4-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEGPYHHCCUSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.